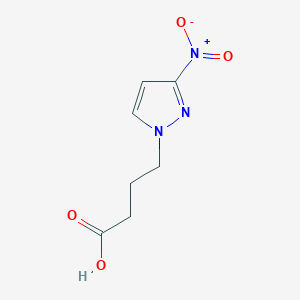

4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid

Description

The Role of Nitrogen Heterocycles in Contemporary Drug Discovery and Development

Nitrogen-containing heterocycles are fundamental structural motifs in the field of organic chemistry and are of paramount importance in the pharmaceutical sciences. openmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature, forming the core of many alkaloids, vitamins, and hormones. mdpi.com Their significance in drug discovery is statistically profound; an analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.com Some estimates suggest that over 85% of all biologically active chemical entities feature a heterocyclic ring. nih.gov

The prevalence of nitrogen heterocycles in drug design is due to their versatile chemical properties. The presence of nitrogen atoms in a cyclic framework allows for the modulation of a molecule's physicochemical characteristics, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These properties are critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate. Furthermore, the structural diversity of nitrogen heterocyles enables them to mimic natural metabolites and bind to a wide array of biological targets with high specificity and affinity, making them indispensable tools for medicinal chemists. openmedicinalchemistryjournal.com

Significance of the Pyrazole (B372694) Scaffold as a Privileged Structure in Medicinal Chemistry

Within the vast family of nitrogen heterocycles, the pyrazole ring holds a position of particular distinction. Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. nih.gov This scaffold is widely regarded as a "privileged structure" in medicinal chemistry—a term used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. tandfonline.commdpi.com The synthetic accessibility of the pyrazole ring and its favorable drug-like properties have led to its incorporation into a multitude of commercially successful pharmaceuticals. mdpi.com

The therapeutic applications of pyrazole-based drugs are extensive, spanning treatments for various types of cancers, inflammation, viral infections, and erectile dysfunction. tandfonline.commdpi.com Notable examples of drugs featuring a pyrazole core include:

Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID). globalresearchonline.net

Sildenafil: Used to treat erectile dysfunction and pulmonary hypertension. tandfonline.com

Ruxolitinib: A kinase inhibitor for treating myelofibrosis and certain cancers. tandfonline.comglobalresearchonline.net

Crizotinib: An anticancer drug used in the treatment of non-small-cell lung cancer. mdpi.comglobalresearchonline.net

The success of these and other pyrazole-containing drugs underscores the scaffold's versatility and its ability to serve as a robust foundation for designing potent and selective therapeutic agents. researchgate.netfrontiersin.org

Overview of Nitro-Substituted Pyrazole Compounds in Scientific Inquiry

The functionalization of the pyrazole ring with various substituents is a key strategy for fine-tuning its biological activity and chemical properties. The introduction of a nitro group (–NO2), a potent electron-withdrawing moiety, can significantly alter the electronic character and reactivity of the pyrazole scaffold. Research into nitro-substituted pyrazoles has unveiled a range of interesting applications and chemical behaviors.

For instance, studies have demonstrated that the presence of a nitro group can enhance or confer specific biological activities. Some nitro-substituted benzofuran (B130515) pyrazoles have shown notable antinociceptive (pain-inhibiting) efficacy, suggesting that electron-withdrawing groups can positively modulate pharmacological effects. frontiersin.org In other research, novel tetrasubstituted pyrazoles bearing a nitro group were synthesized and evaluated for their binding affinity towards estrogen receptors, highlighting their potential in endocrinological research. nih.gov Beyond medicinal applications, nitro-functionalized pyrazole derivatives have been employed as ligands in the formation of copper-based catalysts used to promote oxidation reactions, demonstrating their utility in synthetic chemistry. mdpi.com The synthesis of various nitropyrazoles also contributes to the field of energetic materials, where the nitro group is a key functional component. mdpi.com

Academic and Research Relevance of 4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid within Pyrazole Chemistry

The specific compound, this compound, is a distinct entity within the broader class of functionalized pyrazoles. While extensive, peer-reviewed studies focusing solely on its biological activity are not widely documented in mainstream literature, its academic and research relevance can be understood by dissecting its structural components, which are of significant interest in chemical and pharmaceutical research.

The molecule integrates three key features:

A Pyrazole Core: A proven privileged scaffold in medicinal chemistry.

A Nitro Group at the 3-position: An electron-withdrawing group known to modulate the chemical and biological properties of the heterocyclic ring.

A Butanoic Acid Side Chain at the 1-position: A flexible four-carbon linker terminating in a carboxylic acid group.

The carboxylic acid moiety is a particularly important functional group in drug design. It provides a site for forming salts to improve solubility or for conversion into esters or amides to create prodrugs or new derivatives with altered pharmacokinetic profiles. The synthesis of various pyrazolyl butanoic acids is an area of active chemical research. researchgate.net

Given these features, the primary relevance of this compound in the scientific community is as a specialized chemical intermediate and a molecular building block. Researchers can utilize this compound for the synthesis of more complex molecules, leveraging the established importance of the nitro-pyrazole core and the reactive potential of the carboxylic acid handle to construct novel libraries of compounds for screening in drug discovery programs or for development in materials science.

| Property | Value |

| CAS Number | 169266-57-3 |

| Molecular Formula | C₇H₉N₃O₄ |

| Molecular Weight | 199.16 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c11-7(12)2-1-4-9-5-3-6(8-9)10(13)14/h3,5H,1-2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJNDMRMSBFSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 3 Nitro 1h Pyrazol 1 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the determination of the molecular framework of 4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid, providing detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound provides key insights into the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the butanoic acid chain. The two protons on the pyrazole ring are anticipated to appear as doublets in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nitro group at the C3 position and the attachment of the butanoic acid chain at the N1 position will influence their precise chemical shifts.

The protons of the butanoic acid moiety will be observed in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the pyrazole ring (N-CH₂) is expected to resonate as a triplet. The adjacent methylene group (-CH₂-) would likely appear as a multiplet, and the methylene group alpha to the carbonyl group (-CH₂-COOH) as another triplet. The acidic proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | d | 1H | H-5 (pyrazole) |

| ~7.5 | d | 1H | H-4 (pyrazole) |

| ~4.4 | t | 2H | N-CH₂ |

| ~2.5 | t | 2H | CH₂-COOH |

| ~2.2 | m | 2H | -CH₂- |

d = doublet, t = triplet, m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

The carbon atoms of the pyrazole ring are expected to resonate in the downfield region of the spectrum. The carbon atom bearing the nitro group (C-3) will be significantly deshielded and is expected to appear at a high chemical shift. The other two pyrazole carbons (C-4 and C-5) will also be in the aromatic region.

The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, typically appearing in the range of 170-180 ppm. The three methylene carbons of the butanoic acid chain will be observed in the aliphatic region, with their chemical shifts influenced by their proximity to the electronegative nitrogen of the pyrazole ring and the carbonyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 | C=O (Carboxylic Acid) |

| ~155 | C-3 (Pyrazole, C-NO₂) |

| ~135 | C-5 (Pyrazole) |

| ~110 | C-4 (Pyrazole) |

| ~50 | N-CH₂ |

| ~30 | CH₂-COOH |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between adjacent protons. For the butanoic acid chain, cross-peaks would be expected between the N-CH₂ and the central -CH₂- protons, and between the central -CH₂- and the CH₂-COOH protons. This would confirm the sequential arrangement of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the carbon signals for the CH, CH₂, and CH₃ groups based on the already interpreted ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to display several key absorption bands.

The most prominent feature would be the broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically around 1700-1725 cm⁻¹.

The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond, which are expected to appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region, typically between 1400 and 1600 cm⁻¹. C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic butanoic acid chain will be observed in the region of 2850-3100 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| 2850-3100 | Medium | C-H Stretch (Aliphatic and Aromatic) |

| 1700-1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1520-1560 | Strong | Asymmetric N-O Stretch (Nitro Group) |

| 1340-1380 | Strong | Symmetric N-O Stretch (Nitro Group) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₉N₃O₄, the theoretical exact mass can be calculated.

The HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion peak ([M+H]⁺) or a deprotonated molecular ion peak ([M-H]⁻). The measured mass-to-charge ratio (m/z) of this ion with high precision (typically to four or five decimal places) allows for the unambiguous confirmation of the molecular formula.

For C₇H₉N₃O₄:

Calculated Monoisotopic Mass: 199.0593 Da

The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide definitive evidence for the elemental composition of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For this compound, the primary chromophore is the 3-nitropyrazole ring system. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones.

The electronic spectrum of this compound is expected to be dominated by transitions associated with the pyrazole ring, influenced by the powerful electron-withdrawing nitro (-NO₂) group. Key expected transitions include:

π → π* Transitions: These high-energy transitions occur within the aromatic pyrazole ring. The conjugation of the nitro group with the ring is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyrazole. Gas-phase studies of pyrazole itself show a maximal absorption cross-section around 203 nm. rsc.org

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrazole ring or the oxygen atoms of the nitro group) to an anti-bonding π* orbital. These transitions are typically of lower intensity than π → π* transitions and are expected to appear as shoulders or distinct bands at longer wavelengths. The nitro group's absorption is highly dependent on the molecular structure, with absorption maxima reported over a wide range (170–270 nm) for various nitrated compounds. iu.edu

The butanoic acid side chain is an auxochrome and is not expected to contribute significantly to the absorption in the 200-800 nm range, as it lacks conjugation. However, the choice of solvent can influence the spectrum by stabilizing the ground or excited states differently, potentially causing shifts in the absorption maxima. For instance, polar solvents could interact with the carboxylic acid and nitro groups, slightly altering the electronic environment of the chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound (Note: This table is illustrative and based on typical values for nitroaromatic and pyrazole compounds, as specific experimental data for the title compound is not available in the searched literature.)

| Expected Transition | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) Range (L·mol-1·cm-1) | Associated Moiety |

|---|---|---|---|

| π → π* | 210 - 280 | 5,000 - 15,000 | Conjugated Nitropyrazole System |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and the intermolecular interactions that govern the crystal packing.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, the expected structural features can be inferred from studies on related N-substituted pyrazoles and carboxylic acids. cardiff.ac.ukresearchgate.netnih.govresearchgate.net

Molecular Geometry: The pyrazole ring is expected to be essentially planar, a characteristic feature of aromatic systems. The nitro group at the C3 position may be slightly twisted out of the pyrazole plane due to steric hindrance. The butanoic acid chain, with its multiple rotatable single bonds, would exhibit flexibility. The torsion angles along this chain would determine its conformation in the solid state.

Crystal Packing: The most significant intermolecular interaction governing the crystal packing is anticipated to be hydrogen bonding involving the carboxylic acid group. Carboxylic acids frequently form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers. Furthermore, the N-H group is absent as the pyrazole is N1-substituted, but the other pyrazole nitrogen (N2) and the oxygen atoms of the nitro group could act as hydrogen bond acceptors, potentially interacting with weaker C-H donors from neighboring molecules. These interactions would assemble the molecules into a stable three-dimensional lattice.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound (Note: This table is a hypothetical representation. The values are based on typical data for similar organic molecules, as the actual crystal structure is not available in the searched literature.)

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₇H₉N₃O₄ |

| Formula Weight | 199.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2 |

| b (Å) | 11.0 |

| c (Å) | 10.5 |

| β (°) | 100 |

| Volume (ų) | 820 |

| Z (molecules/unit cell) | 4 |

Table 3: Expected Key Bond Lengths and Angles (Note: These values are illustrative, based on known structures of related pyrazole derivatives.)

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | ~ 1.35 |

| N2-C3 | ~ 1.33 |

| C3-C4 | ~ 1.40 |

| C4-C5 | ~ 1.37 |

| C5-N1 | ~ 1.36 |

| C3-N(nitro) | ~ 1.45 |

| C(carboxyl)-O(H) | ~ 1.31 |

| C(carboxyl)=O | ~ 1.22 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | ~ 112 |

| N1-N2-C3 | ~ 105 |

| N2-C3-C4 | ~ 111 |

| C3-C4-C5 | ~ 106 |

| C4-C5-N1 | ~ 106 |

Computational and Theoretical Investigations of 4 3 Nitro 1h Pyrazol 1 Yl Butanoic Acid and Its Derivatives

Quantum Mechanical Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid and its derivatives, DFT studies provide a robust framework for understanding its intrinsic characteristics.

Analysis of Electronic Structure and Molecular Orbitals

The electronic structure of this compound is significantly influenced by the interplay between the electron-withdrawing nitro group and the pyrazole (B372694) ring. DFT calculations on similar nitropyrazole systems reveal that the nitro group substantially modulates the electron density distribution across the heterocyclic ring. This leads to a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), indicating an increased susceptibility to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and LUMO are critical in determining the chemical reactivity of a molecule. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. In studies of various butanoic acid derivatives, DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to determine these energies. researchgate.netbiointerfaceresearch.com For instance, the HOMO-LUMO energies provide insights into intramolecular charge transfer phenomena. biointerfaceresearch.com

| Computational Parameter | Typical Calculated Value (for related derivatives) |

|---|---|

| HOMO Energy | -7.0 to -9.0 eV |

| LUMO Energy | -2.0 to -4.0 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

Prediction of Molecular Geometry and Conformational Preferences

The three-dimensional structure of this compound is characterized by the planar pyrazole ring and the flexible butanoic acid side chain. Geometry optimizations using DFT methods, such as B3LYP with basis sets like 6-31G(d), can predict bond lengths, bond angles, and dihedral angles. researchgate.net

A crucial aspect of this molecule's geometry is the conformational flexibility of the butanoic acid chain. The rotation around the single bonds in this chain gives rise to multiple possible conformers. Computational studies on similar flexible molecules often involve a conformational analysis to identify the most stable, low-energy conformations. For butanoic acid itself, different conformations are possible, and their relative energies can be calculated. nist.gov The interaction between the carboxylic acid group and the pyrazole ring, including potential intramolecular hydrogen bonding, will play a significant role in determining the preferred conformation in the gas phase and in different solvents. It is generally understood that for carboxylic acids, the syn conformation is more stable due to intramolecular interactions, though the anti form can also be present, particularly in solution.

Energetic Landscape and Thermodynamic Stability Assessment

DFT calculations are also employed to assess the thermodynamic stability of this compound. By calculating properties such as the heat of formation and vibrational frequencies, it is possible to evaluate the molecule's stability. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Studies on nitropyrazole derivatives have shown that the presence and position of the nitro group can significantly impact the thermodynamic stability of the molecule. nih.gov These calculations are vital for understanding the energetic landscape of the molecule and its derivatives, providing a theoretical basis for their potential synthesis and persistence under various conditions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for identifying potential biological targets and understanding the molecular basis of ligand-target interactions.

Identification of Potential Biological Targets and Binding Sites

Given the structural features of this compound, which include a heterocyclic ring common in many pharmaceuticals and a carboxylic acid group capable of forming strong interactions, it is plausible that this molecule could interact with a variety of biological targets. Molecular docking studies of other pyrazole derivatives have identified a wide range of potential targets. tandfonline.com

For example, pyrazole derivatives have been docked against enzymes such as tyrosyl-tRNA synthetase from Escherichia coli and Staphylococcus aureus, suggesting potential antibacterial applications. chemsrc.com Other studies have explored the interaction of pyrazole derivatives with protein kinases and receptor tyrosine kinases, which are important targets in cancer therapy. mit.edu The presence of the butanoic acid moiety suggests that this compound could also target enzymes that recognize short-chain fatty acids or similar substrates.

| Potential Target Class | Examples from Docking Studies of Pyrazole Derivatives | Potential Relevance |

|---|---|---|

| Enzymes | Tyrosyl-tRNA synthetase, Protein Kinases, Carbonic Anhydrases | Antibacterial, Anticancer, and other therapeutic applications |

| Receptors | G-protein coupled receptors (GPCRs) | Modulation of cellular signaling pathways |

Characterization of Binding Modes and Key Intermolecular Interactions

Once a potential biological target is identified, molecular docking can provide detailed insights into the binding mode of this compound. The simulations can reveal the key intermolecular interactions that stabilize the ligand-target complex.

Common interactions observed in docking studies of pyrazole derivatives include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group (if present in a tautomeric form) can be a donor. The carboxylic acid group of the butanoic acid chain is a strong hydrogen bond donor and acceptor.

Hydrophobic Interactions: The pyrazole ring and the alkyl part of the butanoic acid chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a protein.

Pi-Pi Stacking: The aromatic pyrazole ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein interactions over time, helping to assess the stability of the predicted binding mode. eurasianjournals.comresearchgate.net These computational approaches are invaluable for generating hypotheses about the mechanism of action of this compound and guiding the design of future experimental studies.

Estimation of Binding Affinities and Scoring Functions

A primary goal in drug design is to predict how strongly a ligand (a potential drug molecule) will bind to its biological target, typically a protein or enzyme. This binding affinity is a key determinant of the compound's efficacy. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Following the prediction of the binding pose, scoring functions are employed to estimate the binding affinity.

Scoring functions are mathematical models that calculate a score representing the strength of the protein-ligand interaction. researchgate.net These functions are developed to be computationally efficient and are composed of various terms that account for the different physical and chemical contributions to binding. researchgate.net These terms typically include:

Van der Waals Interactions: These account for the attractive and repulsive forces between atoms.

Electrostatic Interactions: These describe the forces between charged or polar atoms.

Hydrogen Bonding: This is a critical component of molecular recognition, and the scoring function evaluates the favorability of hydrogen bonds between the ligand and the protein.

Hydrophobic Effect: This term quantifies the favorable interactions that result from the burial of nonpolar surfaces upon binding.

Solvation Effects: These account for the energy changes associated with removing the ligand and the protein binding site from the solvent (water).

Entropy: This term considers the loss of conformational freedom of the ligand and protein upon binding.

For this compound, a scoring function would evaluate the interactions of its nitro group, pyrazole ring, and carboxylic acid moiety with the amino acid residues in the active site of a target protein. The nitro group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the carboxylic acid can be both a hydrogen bond donor and acceptor. The pyrazole ring itself can also participate in π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.gov

The calculated binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), helps in ranking and prioritizing compounds for synthesis and biological testing. A lower binding energy indicates a more stable protein-ligand complex and, theoretically, a more potent compound. nih.gov Consensus scoring, which combines the results from multiple scoring functions, can often provide more accurate predictions. researchgate.net

| Interaction Term | Description | Potential Contribution from this compound |

|---|---|---|

| Van der Waals | Short-range attractive and repulsive forces | Overall shape and steric complementarity of the molecule to the binding site. |

| Electrostatic | Charge-charge and dipole-dipole interactions | Interactions involving the polar nitro group and carboxylic acid. |

| Hydrogen Bonding | Directional interaction between H-bond donors and acceptors | Pyrazole nitrogens and nitro group as acceptors; carboxylic acid as donor/acceptor. |

| Hydrophobic Effect | Favorable interaction from burying nonpolar surfaces | Contribution from the pyrazole ring and the butanoic acid alkyl chain. |

| Solvation/Desolvation | Energy cost of removing molecules from water | Energy penalty for desolvating polar groups upon binding. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

While molecular docking provides a static picture of the protein-ligand interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules and biomolecular complexes. mdpi.comsemanticscholar.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, providing a detailed view of conformational changes and dynamic interactions. mdpi.comsemanticscholar.org

For this compound, MD simulations can be used to:

Assess the Stability of the Docked Pose: After docking the compound into a protein's active site, an MD simulation can be run to determine if the predicted binding mode is stable over time. nih.gov The simulation can reveal whether the key interactions, such as hydrogen bonds, are maintained.

Explore Conformational Flexibility: Both the ligand and the protein are flexible. MD simulations can explore the different conformations that the butanoic acid side chain can adopt within the binding pocket and how the protein structure might adapt to accommodate the ligand. mdpi.comsemanticscholar.org

Identify Key Intermolecular Interactions: By analyzing the MD trajectory, researchers can identify the most persistent and important interactions between the ligand and the protein, which can guide the design of derivatives with improved binding.

The insights gained from MD simulations are crucial for a more realistic understanding of the molecular recognition process and for refining the design of potent and selective inhibitors based on the this compound scaffold. nih.gov

| Application | Information Gained |

|---|---|

| Binding Pose Stability | Confirmation of key interactions and stability of the ligand in the active site over time. |

| Conformational Analysis | Understanding the flexibility of the ligand and protein and how they adapt to each other. |

| Binding Free Energy Calculation | More accurate estimation of binding affinity and identification of key energetic contributions. |

| Water Molecule Analysis | Role of water molecules in mediating protein-ligand interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are based on the principle that the structure of a molecule determines its activity. mdpi.com

To develop a QSAR model for a series of derivatives of this compound, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure and properties. nih.govacs.org Common types of descriptors include:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can relate to the molecule's reactivity. researchgate.netmdpi.com

3D Descriptors: These are derived from the 3D conformation of the molecule and include information about its volume and surface area.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent derivatives. acs.orgresearchgate.net QSPR models are developed in a similar manner to predict properties like solubility, melting point, or toxicity.

For nitroaromatic compounds, descriptors related to hydrophobicity (LogP) and electronic properties (like LUMO energy) are often important for predicting their biological effects and toxicity. researchgate.netmdpi.com

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological | Connectivity Indices, Shape Indices | Atom connectivity and molecular shape. |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity. |

| Geometrical (3D) | Molecular Surface Area, Volume | Three-dimensional size and shape. |

In Silico Pharmacokinetic and Drug-Likeness Predictions

A compound's success as a drug depends not only on its biological activity but also on its pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netnih.gov In silico methods are widely used in the early stages of drug discovery to predict these properties and to assess the "drug-likeness" of a compound.

Drug-Likeness Rules:

One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has:

A molecular weight greater than 500 Da.

A LogP (a measure of lipophilicity) greater than 5.

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors.

Compounds that adhere to these rules are considered to have better drug-like properties. nih.gov For this compound, these parameters can be easily calculated to provide an initial assessment of its drug-likeness.

ADMET Predictions:

Various computational models are available to predict specific ADMET properties. These models are typically built using large datasets of experimental data. For this compound and its derivatives, in silico tools can predict:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption.

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.govresearchgate.netjapsonline.com

These in silico predictions are valuable for identifying potential liabilities early in the drug discovery process, allowing for modifications to the chemical structure to improve the pharmacokinetic profile. nih.gov

| Property | Predicted Value/Comment | Importance |

|---|---|---|

| Molecular Weight | ~213 g/mol | Adheres to Lipinski's Rule (<500). |

| LogP | Low to moderate | Influences solubility and absorption. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Adheres to Lipinski's Rule (<5). |

| Hydrogen Bond Acceptors | 5 (pyrazole nitrogens, nitro oxygens, carbonyl oxygen) | Adheres to Lipinski's Rule (<10). |

| Blood-Brain Barrier Penetration | Predicted to be low | Important for CNS vs. peripheral targets. |

| Ames Mutagenicity | Potential concern due to nitro group | A critical toxicity endpoint to evaluate. |

| hERG Inhibition | Predicted to be low | Indicator of potential cardiotoxicity. |

Preclinical Mechanistic Studies and Biological Activity Profiling of 4 3 Nitro 1h Pyrazol 1 Yl Butanoic Acid Derivatives

Enzyme Inhibition Profiles and Target Engagement

Derivatives built upon the pyrazole (B372694) framework have been extensively studied as inhibitors of numerous enzymes critical to various pathological processes. The electronic properties and hydrogen bonding capabilities of the pyrazole ring, often enhanced by substituents like the nitro group, contribute to their potent and often selective inhibitory activities.

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes. nih.govnih.gov Human carbonic anhydrase isoforms hCA I and hCA II are prominent targets for drug design. Pyrazole-based compounds, particularly those incorporating a sulfonamide moiety, have emerged as potent inhibitors of these isoforms.

A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides demonstrated significant inhibitory effects on both hCA I and hCA II. nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating strong binding to the enzyme's active site. nih.gov For instance, derivatives with bromine or fluorine substituents on the phenyl ring were identified as particularly potent, with Ki values comparable to the standard inhibitor Acetazolamide. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been shown to be effective inhibitors, with some compounds exhibiting greater potency against hCA I than Acetazolamide. nih.gov Another study on pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide group also reported inhibitory effects on hCA I and hCA II. researchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole Derivatives Data sourced from multiple studies on pyrazole and pyrazoline sulfonamides.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference Compound | Reference Kᵢ |

|---|---|---|---|---|

| Pyrazoline Benzenesulfonamides | hCA I | 316.7 - 533.1 nM | Acetazolamide | 278.8 nM |

| Pyrazoline Benzenesulfonamides | hCA II | 412.5 - 624.6 nM | Acetazolamide | 293.4 nM |

| Pyrazole-based Benzenesulfonamides | hCA II | IC₅₀: 0.24 - >100 µM | Acetazolamide | IC₅₀: 1.54 µM |

| Pyrazole-based Benzenesulfonamides | hCA IX | IC₅₀: 0.15 - >100 µM | Acetazolamide | IC₅₀: 0.09 µM |

Note: IC₅₀ and Kᵢ values represent the concentration required for 50% inhibition and the inhibition constant, respectively. Lower values indicate greater potency.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.netnih.gov Several studies have highlighted the potential of pyrazoline derivatives as effective AChE inhibitors.

One study identified a series of 2-pyrazoline (B94618) compounds as selective AChE inhibitors, with 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline showing significant inhibitory action with an IC50 value of 0.040 μM, comparable to the drug donepezil. nih.gov Molecular docking studies suggested that the nitro group at the meta-position of the phenyl ring plays a crucial role by forming hydrogen bonds and a salt bridge within the AChE active site, in addition to π–π interactions with key tyrosine and tryptophan residues. nih.gov Another series of pyrazoline-based compounds also showed potent AChE inhibition, with the most active compound having a Ki value of 0.13 µM, which was twice as potent as the reference compound Tacrine. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibition by Pyrazoline Derivatives

| Compound | Inhibition Potency (IC₅₀ / Kᵢ) | Reference Compound | Reference Potency |

|---|---|---|---|

| 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline | IC₅₀ = 0.040 µM | Donepezil | IC₅₀ = 0.021 µM |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. mdpi.com It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for developing treatments for gastritis, peptic ulcers, and other related conditions. researchgate.netnih.gov Pyrazole derivatives and related heterocyclic compounds have shown promise as urease inhibitors.

While direct studies on 4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid derivatives are limited, related structures have demonstrated significant anti-urease activity. For example, coumarin-based acetohydrazide-1,2,3-triazole derivatives displayed remarkable urease inhibitory activity, with IC50 values ranging from 1.62 to 16.91 μM, which is more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.11 μM). researchgate.net Kinetic studies of one of the most potent derivatives revealed an uncompetitive mode of inhibition. researchgate.net Similarly, arylmethylene hydrazine (B178648) derivatives bearing a 1,3-dimethylbarbituric moiety showed high anti-urease activity, with the most potent compound exhibiting a mixed-mode inhibition mechanism. researchgate.net These findings suggest that the pyrazole scaffold could be integrated into structures designed to interact with the active site of urease, which contains a dinuclear nickel center.

Table 3: Urease Inhibitory Activity of Pyrazole-Related Heterocyclic Compounds

| Compound Class | Inhibition Potency (IC₅₀) Range | Standard Inhibitor | Standard IC₅₀ |

|---|---|---|---|

| Coumarin-based acetohydrazide-1,2,3-triazoles | 1.62 – 16.91 µM | Thiourea | 23.11 µM |

| Arylmethylene hydrazine derivatives | 0.61 – 4.56 µM | Thiourea | 23 µM |

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases. nih.gov The pyrazole scaffold is a privileged structure in the design of kinase inhibitors. nih.govmdpi.com

Pyrazole derivatives have been developed as inhibitors for a wide range of kinases. For example, a series of 1-H-pyrazole-3-carboxamide derivatives showed potent inhibitory activities against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) with IC50 values in the nanomolar range. nih.gov These compounds demonstrated antiproliferative effects in leukemia cell lines by suppressing key signaling pathways. nih.gov Other pyrazole-based compounds have been reported as inhibitors of Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. nih.gov Furthermore, derivatives of 1,3,4-triarylpyrazole have been evaluated as inhibitors of BRAF, a key enzyme in the MAPK signaling pathway, with some showing promise for treating melanoma. mdpi.com

Table 4: Kinase Inhibition by Various Pyrazole-Based Derivatives

| Compound Class | Target Kinase | Inhibition Potency (IC₅₀) |

|---|---|---|

| 1-H-pyrazole-3-carboxamide derivative (FN-1501) | FLT3 | < 0.003 µM |

| 1-H-pyrazole-3-carboxamide derivative (FN-1501) | CDK2 | 0.015 µM |

| Pyrazole-based diarylamide | Bcr-Abl | 14.2 nM |

| Patented pyrazole derivative | CDK12 | 9 nM |

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique set of cytochrome P450 (CYP) enzymes that are essential for its survival and pathogenesis. nih.gov CYP121A1, in particular, has been identified as essential for the viability of Mtb, making it a promising target for new anti-tuberculosis drugs. nih.gov

Screening studies have identified pyrazole-containing compounds with potent antimycobacterial activity. nih.gov One pyrazole derivative, NSC 18725, was found to inhibit the growth of intracellular Mtb by inducing autophagy in host macrophages. nih.gov While this study did not directly link the activity to CYP inhibition, the known ability of azole compounds to inhibit P450 enzymes suggests this as a potential mechanism. Antifungal azole drugs, which target CYP51, have been shown to inhibit the growth of M. tuberculosis, indicating that mycobacterial CYPs are viable targets for this class of compounds. nih.gov The development of pyrazole derivatives specifically designed to inhibit Mtb CYPs like CYP121A1 could lead to novel therapeutic agents.

The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.gov Bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication, are well-established targets for antibiotics. nih.gov

Several novel pyrazole derivatives have been reported as potent antibacterial agents, with some acting as inhibitors of DNA gyrase. nih.gov For instance, certain quinazolin-4(3H)-one derivatives incorporating a formyl-pyrazole scaffold have been synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase. mdpi.com The most potent compounds in this series exhibited IC50 values in the low micromolar range, comparable to the reference inhibitor novobiocin. mdpi.com Molecular docking studies indicated that these compounds bind effectively within the enzyme's active site. mdpi.com Other pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis, another critical pathway for bacterial survival. nih.gov

Table 5: Inhibition of E. coli DNA Gyrase by Pyrazole-Containing Compounds

| Compound | Inhibition Potency (IC₅₀) | Reference Inhibitor | Reference IC₅₀ |

|---|---|---|---|

| 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 3.19 µM | Novobiocin | 3.72 µM |

| 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | 4.09 µM | Novobiocin | 3.72 µM |

Cellular Antiproliferative and Cytostatic Effects in In Vitro Models

Derivatives of this compound have demonstrated significant cellular antiproliferative and cytostatic effects in various in vitro cancer models. These compounds have been the subject of numerous studies to elucidate their potential as anticancer agents.

Growth Inhibition Studies Against Diverse Cancer Cell Lines

A notable characteristic of nitropyrazole derivatives is their ability to inhibit the growth of a wide range of cancer cell lines. Studies have shown that these compounds display cytotoxic activity against various human cancer cell lines, including those from colon, breast, and lung carcinomas. nih.gov The inhibitory effects are often dose- and time-dependent. nih.gov

For instance, a series of 3-nitropyrazolo[5,1-c] nih.govresearchgate.netnih.govbenzotriazine derivatives have shown IC₅₀ values in the micromolar range against HT29 and HCT-8 (colon carcinoma), MCF7 (breast carcinoma), and A549 (lung carcinoma) cell lines. nih.gov Similarly, other pyrazole derivatives have exhibited potent antiproliferative activity against a panel of cancer cell lines, with some compounds showing IC₅₀ values ranging from 0.01 to 0.65 µM, which is superior to some standard drugs like etoposide. mdpi.com Another study on a novel pyrazole derivative, PTA-1, reported potent cytotoxicity against a variety of cancer cell lines at low micromolar concentrations. nih.govmdpi.com

The following table summarizes the growth inhibitory effects of selected pyrazole derivatives on various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | nih.gov |

| PTA-1 | MDA-MB-231 (Triple Negative Breast Cancer) | Low micromolar range | nih.govmdpi.com |

| Compound 11 (Substituted aryl urea derivative of pyrimidine-pyrazole) | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | mdpi.com |

| 3-nitropyrazolo[5,1-c] nih.govresearchgate.netnih.govbenzotriazine derivatives | HT29, HCT-8, MCF7, A549 | Micromolar range | nih.gov |

Mechanisms of Apoptosis Induction and Programmed Cell Death Pathways

The antiproliferative activity of pyrazole derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is crucial for eliminating malignant cells and is a primary target for many chemotherapeutic agents.

Research has shown that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. jpp.krakow.pl A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. nih.gov Studies on pyrazole derivatives have demonstrated the activation of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. researchgate.netjpp.krakow.pl The activation of caspase-3 is a central event in the apoptotic cascade and is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov

Furthermore, pyrazole derivatives have been shown to modulate the expression of proteins belonging to the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway. An increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2 have been observed following treatment with these compounds. jpp.krakow.pl This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in the activation of the caspase cascade. nih.gov The subsequent cleavage of poly(ADP-ribose) polymerase (PARP-1) by activated caspases is another hallmark of apoptosis that has been documented in cells treated with pyrazole derivatives. jpp.krakow.pl

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, derivatives of this compound can exert their antiproliferative effects by modulating the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.

Flow cytometry analyses have revealed that certain pyrazole derivatives can cause cell cycle arrest at specific checkpoints, thereby preventing cancer cells from proliferating. nih.govmdpi.com For example, some compounds have been shown to induce an accumulation of cells in the G0/G1 phase, while others cause a block in the G2/M phase. nih.govnih.gov A study on 3-nitropyrazolo[5,1-c] nih.govresearchgate.netnih.govbenzotriazine derivatives found that they could cause a slight accumulation of cells in the G0/G1 phase. nih.gov Conversely, other pyrazole compounds have been reported to induce a significant arrest at the G2/M phase of the cell cycle. researchgate.netfrontiersin.org

The mechanism behind this cell cycle modulation often involves the regulation of key cell cycle proteins. For instance, some pyrazole derivatives have been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs), which are essential for the progression through different phases of the cell cycle. frontiersin.org

Investigation of Intracellular Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

A growing body of evidence suggests that the generation of intracellular reactive oxygen species (ROS) and subsequent mitochondrial dysfunction play a crucial role in the anticancer activity of nitropyrazole derivatives. nih.govwaocp.org ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components, ultimately leading to cell death. nih.govnih.gov

Several studies have shown that treatment of cancer cells with pyrazole derivatives leads to an increased production of intracellular ROS. nih.govnih.gov This elevation in ROS levels is often linked to the induction of apoptosis. nih.govwaocp.org The accumulation of ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. mdpi.comnih.gov This disruption of the mitochondria's integrity is a critical event in the intrinsic apoptotic pathway, as it facilitates the release of pro-apoptotic factors into the cytoplasm. nih.gov

The induction of ROS and mitochondrial damage by these compounds highlights a potential mechanism by which they selectively target cancer cells, which often have a higher basal level of ROS and are more vulnerable to further oxidative stress compared to normal cells. nih.gov

Antimicrobial Activity Assessments (Bacterial and Fungal Species)

Beyond their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial activity. The pyrazole scaffold is present in several known antimicrobial agents, and new derivatives continue to be explored for their potential to combat infectious diseases. nih.govmdpi.com

Broad-Spectrum Antibacterial Efficacy Studies

Nitropyrazole derivatives have demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of the nitro group can enhance the antimicrobial properties of these compounds. encyclopedia.pub

Studies have reported the minimum inhibitory concentrations (MICs) of various pyrazole derivatives against a range of bacterial species. For example, some compounds have shown significant activity against multidrug-resistant (MDR) strains of Staphylococcus aureus and Enterococcus species, with MIC values as low as 4 µg/mL. mdpi.com Other pyrazole derivatives have exhibited potent activity against Escherichia coli and Streptococcus epidermidis, with MIC values of 0.25 μg/mL. nih.gov

The following table presents the antibacterial efficacy of selected pyrazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole Derivative 9 | Staphylococcus aureus (MDR) | 4 | mdpi.com |

| Pyrazole Derivative 9 | Enterococcus species | 4 | mdpi.com |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| 5-Functionalized Pyrazoles (3c, 4b) | Staphylococcus genus (MDR) | 32-64 | nih.gov |

Antifungal Potency Evaluations

There is no specific data available in the reviewed scientific literature regarding the antifungal potency of this compound or its derivatives.

Inhibition of Biofilm Formation

Information on the capacity of this compound or its derivatives to inhibit biofilm formation is not present in the currently accessible research.

Investigation of Antioxidant and Anti-inflammatory Mechanisms in Preclinical Models

There are no published preclinical studies investigating the antioxidant and anti-inflammatory mechanisms of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 4 3 Nitro 1h Pyrazol 1 Yl Butanoic Acid and Its Analogues

Influence of the Nitro Group on the Electronic and Biological Properties of the Pyrazole (B372694) Core

The electron-deficient nature of the nitropyrazole core can enhance its ability to participate in certain binding interactions, such as stacking with electron-rich aromatic residues in a protein's active site. mdpi.com Furthermore, the nitro group itself can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological receptor. rsc.org Studies on various pyrazole derivatives have shown that the introduction of electron-withdrawing groups like nitro can lead to significant changes in biological activity, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netrsc.org

Table 1: General Influence of Nitro Group Position on Pyrazole Properties

| Property | Influence of 3-Nitro Substitution |

| Electron Density | Decreased on the pyrazole ring |

| Acidity | Increased N-H acidity (if present) |

| Reactivity | Modified towards nucleophilic attack |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor |

| Biological Activity | Can enhance or modulate various activities |

Role of the Butanoic Acid Chain in Molecular Recognition and Receptor Binding

The butanoic acid chain appended at the N1 position of the pyrazole ring plays a pivotal role in molecular recognition and receptor binding. This aliphatic carboxylic acid moiety provides a flexible linker that allows the pyrazole core to orient itself optimally within a binding site. ijacskros.com The carboxyl group is ionizable at physiological pH, forming a carboxylate anion that can engage in strong electrostatic interactions with positively charged residues like arginine or lysine (B10760008) in a receptor. ijacskros.com

Moreover, the carboxylic acid group is an excellent hydrogen bond donor and acceptor, enabling it to form multiple hydrogen bonds with the target protein, thereby increasing binding affinity and specificity. ijacskros.com The length and flexibility of the four-carbon chain are also critical. It provides the necessary distance and conformational freedom for the terminal carboxyl group to reach and interact with specific recognition sites on a receptor, while the pyrazole core engages with another part of the binding pocket. ijacskros.com

Impact of Substituent Variations on the Pyrazole Ring on Biological Activity

The biological activity of pyrazole derivatives can be finely tuned by varying the substituents on the pyrazole ring. researchgate.net Structure-activity relationship (SAR) studies on various pyrazole series have demonstrated that modifications at different positions of the ring can lead to significant changes in potency, selectivity, and pharmacological profile. researchgate.netelsevierpure.com

For analogues of 4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid, substitutions at the 4- and 5-positions of the pyrazole ring would be of particular interest. The introduction of small, lipophilic groups at the 4-position could enhance binding by interacting with hydrophobic pockets in a receptor. Conversely, bulky substituents might lead to steric hindrance and a decrease in activity. researchgate.net

Replacing the nitro group at the 3-position with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would drastically alter the electronic properties of the pyrazole ring and its interaction with biological targets. researchgate.netmdpi.com

Table 2: Predicted Effects of Substituent Variations on the Pyrazole Ring

| Position | Substituent Type | Predicted Impact on Activity | Rationale |

| C3 | Electron-donating group | Altered biological profile | Changes electronic nature of the ring |

| C4 | Small hydrophobic group | Potentially increased potency | Favorable interaction with hydrophobic pockets |

| C4 | Bulky group | Potentially decreased potency | Steric hindrance in the binding site |

| C5 | Hydrogen bond donor/acceptor | Potentially increased affinity | Formation of additional specific interactions |

Pharmacophore Mapping and Rational Ligand Design Principles

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pjps.pknih.govresearchgate.net For a molecule like this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor feature: Represented by the nitro group and the carbonyl oxygen of the butanoic acid.

An aromatic/heterocyclic feature: The pyrazole ring itself.

A negative ionizable feature: The terminal carboxylic acid.

Hydrophobic features: The aliphatic chain and potentially regions of the pyrazole ring.

These features can be mapped in 3D space to create a model that can be used to design new ligands with potentially improved activity. pjps.pknih.govresearchgate.net Rational ligand design based on such a pharmacophore model would involve synthesizing new analogues where the key features are retained and optimized, and additional favorable interactions are introduced. For instance, the butanoic acid chain could be rigidified or its length varied to improve the positioning of the carboxylate group for optimal interaction with a receptor. acs.org Similarly, the pyrazole core could be further substituted to enhance interactions with specific sub-pockets of the target protein. mdpi.com

Future Perspectives and Emerging Research Directions for Pyrazole Based Compounds

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has moved beyond traditional condensation reactions of hydrazines with 1,3-dicarbonyl compounds. phytojournal.com Modern organic synthesis seeks greener, more efficient, and versatile methods. Future developments are focused on several key areas that could be applied to the synthesis of 4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid and its analogues.

Key Methodological Advancements:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources significantly reduce reaction times, often leading to higher yields and cleaner products compared to conventional heating. rsc.org Microwave irradiation is a widely used technique for synthesizing pyrazole derivatives, including those with anticancer properties. rsc.org

Green Catalysis: The use of environmentally benign catalysts, such as nano-ZnO or heteropolyacids, offers an efficient and sustainable approach to pyrazole synthesis. mdpi.comtandfonline.com Biocatalysts, like lipases from microorganisms such as Aspergillus niger, are also being employed in multi-component reactions to produce pyrazole derivatives with high yields. tandfonline.com

Multi-Component Reactions (MCRs): One-pot MCRs are highly valued for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. tandfonline.com This strategy is increasingly used for creating diverse libraries of functionalized pyrazoles for biological screening. tandfonline.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability, which are advantageous for the industrial production of pyrazole-based active pharmaceutical ingredients.

For a compound like this compound, these methodologies could offer significant improvements over classical multi-step syntheses, potentially enabling more efficient and environmentally friendly production for further research.

Advancements in Computational Chemistry for Pyrazole Derivative Design

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and optimization of new therapeutic agents. researchgate.neteurasianjournals.com For pyrazole derivatives, computational approaches are crucial for predicting their properties and interactions with biological targets before committing to laborious and expensive chemical synthesis.

Computational Techniques and Their Applications:

| Computational Method | Application in Pyrazole Research | Potential Relevance for this compound |

| Density Functional Theory (DFT) | Used to calculate molecular geometry, electronic structure, and reactivity, providing insights into the stability and chemical behavior of pyrazole compounds. researchgate.net | Could be used to predict the molecule's conformational preferences, reactivity sites, and spectral properties. |

| Molecular Docking | Simulates the binding of a pyrazole derivative to the active site of a target protein, helping to predict its biological activity and guide structural modifications to improve potency. researchgate.netresearchgate.net | Could screen the compound against a panel of known drug targets (e.g., kinases, cyclooxygenases) to identify potential therapeutic applications. |

| Molecular Dynamics (MD) Simulations | Explores the dynamic behavior and conformational flexibility of pyrazole derivatives and their complexes with target proteins over time, offering a more realistic view of molecular interactions. eurasianjournals.com | Could assess the stability of the binding pose predicted by docking and provide insights into the thermodynamics of binding. |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of chemical features required for biological activity, which can be used to design new pyrazole derivatives with enhanced potency and selectivity. researchgate.net | The nitro group, pyrazole ring, and carboxylic acid moiety could be used to build a pharmacophore model for designing new, potentially more active, analogues. |

These computational tools offer a cost-effective and efficient pathway to explore the therapeutic potential of this compound, prioritizing the most promising avenues for experimental investigation. eurasianjournals.com

Identification of New Biological Targets and Therapeutic Applications

The pyrazole scaffold is a cornerstone in drugs targeting a wide array of diseases, from cancer and inflammation to infectious diseases and cardiovascular conditions. tandfonline.comtandfonline.com A significant portion of current research is dedicated to identifying novel biological targets for this versatile heterocycle.

Established and Emerging Targets for Pyrazole Derivatives:

Protein Kinases: Pyrazoles are key components of numerous kinase inhibitors used in oncology. mdpi.com Targets include Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs). nih.gov Many pyrazole-based drugs, such as Ibrutinib and Ruxolitinib, are approved for treating various cancers. tandfonline.com

Cyclooxygenase (COX) Enzymes: The anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a trisubstituted pyrazole core, highlighting the scaffold's importance in treating inflammatory diseases. tandfonline.com

Antimicrobial Targets: Pyrazole derivatives have shown broad-spectrum activity against bacteria, fungi, and viruses, making them attractive candidates for developing new anti-infective agents. ontosight.airesearchgate.net

Neuropsychiatric Disorders: The pyrazole scaffold is being explored for its potential to modulate targets within the central nervous system, with some derivatives showing anxiolytic and anticonvulsant effects. ontosight.ai

The specific structure of this compound, featuring a nitro group (an electron-withdrawing group) and a butanoic acid side chain (providing a potential point for interaction or salt formation), suggests it could be screened against these and other emerging targets to uncover novel therapeutic activities. researchgate.net

Exploration of Hybrid Pyrazole-Containing Scaffolds for Enhanced Bioactivity

Pharmacophore hybridization, which involves combining two or more distinct bioactive structural motifs into a single molecule, is a powerful strategy in drug design. acs.org This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action that can address complex diseases like cancer. The pyrazole ring is an excellent candidate for this strategy.

Examples of Pyrazole Hybridization:

Pyrazole-Pyrimidine Hybrids: This combination is found in several potent kinase inhibitors, including the anticancer drug Ibrutinib. tandfonline.com

Pyrazole-Benzimidazole Hybrids: Fusing these two important heterocycles has led to the development of compounds with promising anticancer and anti-inflammatory activities. nih.gov

Pyrazole-Oxindole Conjugates: These hybrids have been investigated as potential anticancer agents that inhibit tubulin polymerization. nih.gov

The this compound molecule could serve as a foundational block for creating novel hybrid structures. The butanoic acid chain provides a flexible linker to attach other pharmacophores, potentially leading to the discovery of new chemical entities with enhanced potency and unique biological activity profiles. acs.org

Q & A

Q. Critical Factors :

- Temperature control during nitration minimizes side reactions.

- Solvent polarity affects reaction rates and intermediate stability.

- Statistical experimental design (e.g., factorial analysis) can optimize parameters like reaction time and reagent ratios .

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by identifying pyrazole ring protons (δ 7.5–8.5 ppm) and butanoic acid carboxyl groups (δ 12–13 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by separating polar by-products (e.g., unreacted nitro precursors) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 381.4 for C20H19N3O5) .

Advanced Tip : Couple LC-MS with ion mobility spectrometry to resolve isobaric impurities .

How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Advanced Research Question

- Substituent Variation : Synthesize analogs with halogen (e.g., Br, Cl) or trifluoromethyl groups at the pyrazole 3-position to assess anti-inflammatory potency .

- Pharmacophore Modeling : Use computational tools (e.g., Schrödinger’s Phase) to map electrostatic and hydrophobic interactions with biological targets like cyclooxygenase-2 (COX-2) .

- In Vitro Assays : Measure IC50 values against inflammatory markers (e.g., TNF-α) and compare with control compounds to identify critical functional groups .

How can computational methods predict the reactivity and stability of this compound?

Advanced Research Question

- Quantum Chemical Calculations : Density Functional Theory (DFT) models simulate nitro group reduction pathways and predict intermediates .

- Reaction Path Search : Tools like GRRM explore transition states for decarboxylation or ring-opening reactions under acidic conditions .

- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to evaluate bioavailability .

How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inconsistent potency)?

Advanced Research Question

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, COX-2 inhibition may vary with cell type (RAW 264.7 vs. THP-1) .

- Dose-Response Curves : Re-evaluate activity at lower concentrations (nM–µM range) to identify non-linear effects.

- Off-Target Screening : Use proteome profiling to detect unintended interactions with kinases or GPCRs .

What are the challenges in scaling up synthesis while maintaining purity?

Basic Research Question

- By-Product Formation : Nitration at incorrect positions increases with scale; use inline FTIR monitoring to track reaction progress .

- Solvent Selection : Transition from DMF (toxic) to biodegradable solvents like cyclopentyl methyl ether (CPME) improves sustainability without compromising yield .

- Continuous Flow Systems : Enhance reproducibility by automating reagent mixing and temperature control .

How can statistical experimental design optimize synthesis parameters?

Advanced Research Question

- Factorial Design : Vary factors like temperature (X1), catalyst loading (X2), and solvent ratio (X3) to model their impact on yield. For example, a 23 design reduces experiments from 27 to 8 runs .

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 75°C, 1.2 eq. HNO3) that maximize yield (>80%) and purity (>95%) .

What are the best practices for elucidating its mechanism of action in biological systems?

Advanced Research Question

- Target Deconvolution : Combine affinity chromatography with SILAC-based proteomics to identify binding partners .

- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates to targets like NADPH oxidase .

- In Vivo Imaging : Radiolabel the compound (e.g., 18F isotope) for PET imaging to track biodistribution in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.